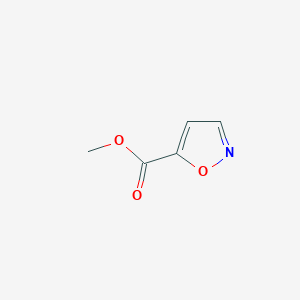

Methyl isoxazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl isoxazole-5-carboxylate derivatives, including methyl 3,5-diaryl-isoxazoline-5-carboxylates, can be achieved through one-pot high-throughput methods. This approach involves a sequence of three 2-component reaction steps, resulting in compounds with functional group diversity, as demonstrated in the creation of a 160-membered library of these compounds (Biswas, Kumar, & Das Sarma, 2013). Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of this compound in generating a variety of functionalized isoxazoles (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

Structural studies, including experimental and theoretical analyses, have been conducted on isoxazole derivatives to understand their molecular characteristics. For instance, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to methyl isoxazole-5-carboxylate, was investigated to explore its promising immunological activity. These studies utilized density functional theory (DFT) and topological analysis to provide insights into the molecular structure and properties of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Chemical Reactions and Properties

Methyl isoxazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of novel compounds. For example, bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. These products have been utilized as substrates for the synthesis of isoxazole-fused heterocycles (Roy, B, & Batra, 2004).

Applications De Recherche Scientifique

-

- Application : Methyl isoxazole-5-carboxylate can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions were not specified in the source .

-

- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Among the investigated oxazole derivatives, benzyl 2-phenyloxazole-4-carboxylate (80) was found to possess the highest activity against MtbH 37 Rv with MIC value of 5.7 ± 2.3 µM .

-

- Application : Intermediate 100 was cyclized with the help of NH 2 OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101 .

- Methods : Isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .

- Results : The outcomes of these reactions were not specified in the source .

-

- Application : 3-substituted-phenyl-5-isoxazole carboxaldehydes were used to generate isoxazole-based combinatorial libraries on solid phase through automation .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : All the compounds were evaluated for their antithrombotic activity .

- Field : Microwave-assisted Synthesis

- Application : The application of microwave irradiation has been used to reduce the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions were not specified in the source .

Orientations Futures

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .

Propriétés

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoxazole-5-carboxylate | |

CAS RN |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

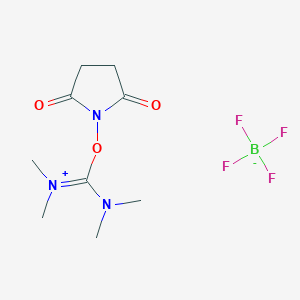

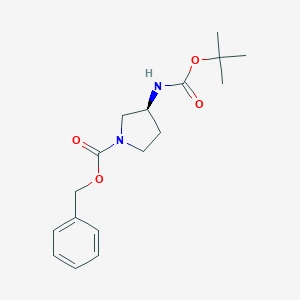

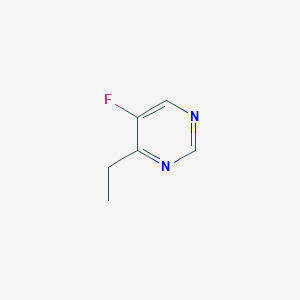

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)